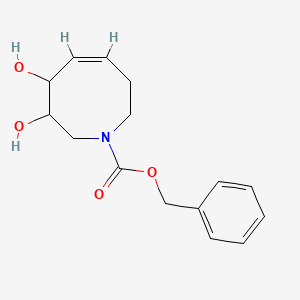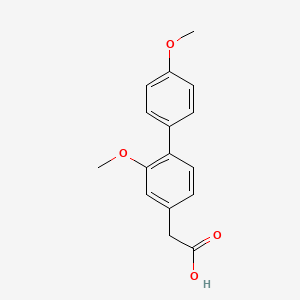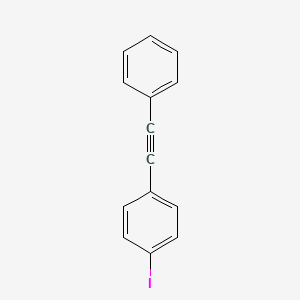
1-Iodo-4-(phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-4-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9I. It is a derivative of benzene, where an iodine atom and a phenylethynyl group are substituted at the 1 and 4 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where 1-iodo-4-bromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-Iodo-4-(phenylethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The phenylethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters, along with palladium catalysts, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted benzenes.
Coupling Products: Biaryl compounds or other extended aromatic systems.
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alkanes or partially hydrogenated compounds.
科学的研究の応用
1-Iodo-4-(phenylethynyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1-Iodo-4-(phenylethynyl)benzene in various reactions involves the activation of the iodine atom or the phenylethynyl group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can also participate in π-π interactions and conjugation, influencing the reactivity and stability of the compound.
類似化合物との比較
- 1-Iodo-2-(phenylethynyl)benzene
- 1-Iodo-3-(phenylethynyl)benzene
- 4-Iodo-1-(phenylethynyl)benzene
Comparison: 1-Iodo-4-(phenylethynyl)benzene is unique due to the specific positioning of the iodine and phenylethynyl groups, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
特性
CAS番号 |
1849-28-1 |
|---|---|
分子式 |
C14H9I |
分子量 |
304.12 g/mol |
IUPAC名 |
1-iodo-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
InChIキー |
FVSNTYPAZLFBKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15124338.png)
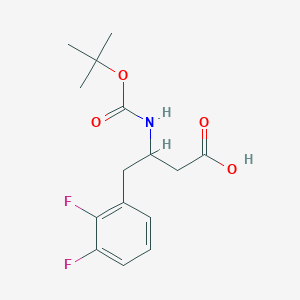

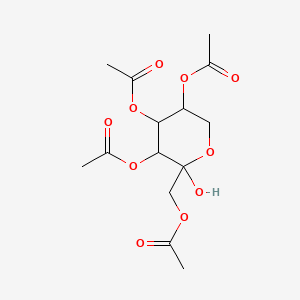
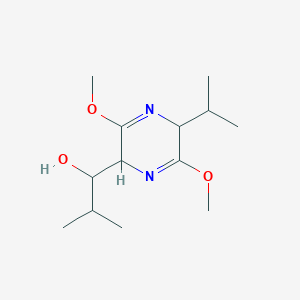
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
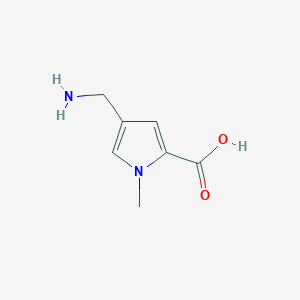
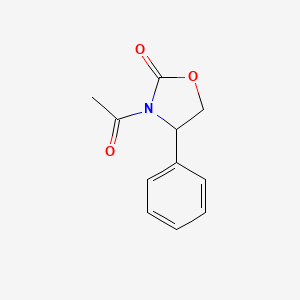
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)
